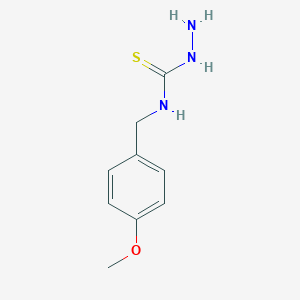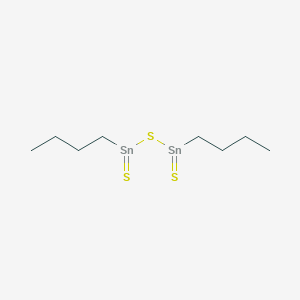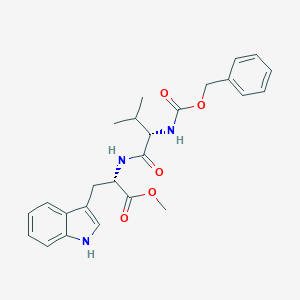
Acide 2-(1H-pyrazol-1-yl)acétique
Vue d'ensemble
Description
2-(1H-Pyrazol-1-Yl)Acetic Acid, commonly referred to as Pyrazole Acetic Acid (PAA), is a synthetic organic compound that has been used in a wide variety of scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by their five-membered ring structure. Pyrazole Acetic Acid is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile compound that can be used in a variety of applications due to its unique properties.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de molécules bioactives
Le cycle pyrazole, une structure centrale dans l'acide 2-(1H-pyrazol-1-yl)acétique, est fréquemment utilisé en chimie médicinale en raison de sa présence dans des composés ayant une large gamme d'activités biologiques. Les chercheurs ont synthétisé divers dérivés de ce composé pour explorer son potentiel en tant qu'échafaudage pour le développement de nouveaux agents thérapeutiques . Les modifications du cycle pyrazole peuvent conduire à des composés ayant des propriétés pharmacologiques améliorées, telles qu'une puissance accrue, une sélectivité et une stabilité métabolique améliorées.
Découverte de médicaments : Agents antileishmaniens et antipaludiques
Dans le domaine de la découverte de médicaments, les dérivés de l'this compound ont été évalués pour leurs activités antileishmaniques et antipaludiques. Une étude a démontré que certains dérivés présentent une activité in vitro puissante contre la forme promastigota de Leishmania, avec des schémas de liaison souhaitables dans le site actif des enzymes cibles . Cela souligne le potentiel des composés à base de pyrazole dans le développement de nouveaux traitements contre les maladies parasitaires.
Chimie verte : Approches de synthèse durables
La synthèse de dérivés de pyrazole, y compris ceux de l'this compound, peut être réalisée par des approches de chimie verte. Des méthodes telles que la synthèse assistée par micro-ondes et les réactions multicomposants réduisent l'impact environnemental de la synthèse chimique en minimisant les déchets et la consommation d'énergie . Ces pratiques durables sont de plus en plus importantes dans le contexte de la conservation de l'environnement et de la gestion responsable des ressources.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, which was justified by its desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(1H-Pyrazol-1-Yl)Acetic Acid might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (12611300), density (133g/cm3), and boiling point (3011ºC at 760mmHg) suggest that it might have good bioavailability .
Result of Action
Based on the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may lead to the death of the parasites causing these diseases, thereby alleviating the symptoms of the diseases.
Action Environment
The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(1H-Pyrazol-1-yl)acetic acid derivatives in relation to CRTh2?
A1: While the provided abstract [] doesn't offer specific details on the interaction mechanism, it highlights that 2-(1H-Pyrazol-1-yl)acetic acid derivatives function as CRTh2 antagonists. Generally, antagonists bind to receptors and block the binding of their natural ligands. In this context, these compounds likely bind to CRTh2, preventing its activation by endogenous ligands like Prostaglandin D2 (PGD2). This inhibition could modulate downstream signaling pathways associated with inflammation and immune responses, particularly those mediated by Th2 cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)









![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)


